5-Dodecene
Overview
Description
5-Dodecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a chain of twelve carbon atoms with a double bond located between the fifth and sixth carbon atoms. This compound is known for its applications in various industrial processes and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Dodecene can be synthesized through several methods, including the oligomerization of light olefins such as propene and butene. This process typically involves the use of acidic catalysts like solid phosphoric acid or zeolites. The reaction conditions for oligomerization usually include a pressure of 65 bar and a temperature of 180°C . The product is then distilled to obtain this compound in the desired purity.
Industrial Production Methods
In industrial settings, this compound is produced through the oligomerization of light olefins. The process involves the use of solid phosphoric acid or zeolite catalysts to facilitate the reaction. The reaction mixture is then subjected to distillation to separate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions
5-Dodecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanol or dodecanoic acid.
Hydrogenation: The double bond in this compound can be hydrogenated to form dodecane.
Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihaloalkanes.
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrogenation: This reaction typically requires a catalyst such as palladium or platinum and is carried out under hydrogen gas.
Halogenation: Halogenation reactions are usually conducted at room temperature with halogen gases.
Hydroformylation: This reaction requires a catalyst such as rhodium or cobalt and is carried out under high pressure and temperature.
Major Products
Oxidation: Dodecanol, dodecanoic acid
Hydrogenation: Dodecane
Halogenation: Dihaloalkanes
Hydroformylation: Aldehydes
Scientific Research Applications
5-Dodecene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: this compound is used in the study of biological membranes and lipid interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: This compound is used in the production of lubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Dodecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations. For example, in hydrogenation reactions, the double bond is reduced to a single bond, resulting in the formation of dodecane. In oxidation reactions, the double bond is converted to a hydroxyl or carboxyl group, forming dodecanol or dodecanoic acid, respectively .
Comparison with Similar Compounds
5-Dodecene can be compared with other similar alkenes, such as:
1-Dodecene: An alkene with the double bond at the first carbon atom.
2-Dodecene: An alkene with the double bond at the second carbon atom.
3-Dodecene: An alkene with the double bond at the third carbon atom.
4-Dodecene: An alkene with the double bond at the fourth carbon atom.
Uniqueness
The uniqueness of this compound lies in the position of its double bond, which affects its reactivity and the types of products formed in chemical reactions. The position of the double bond also influences the compound’s physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
(E)-dodec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKYTRIEIDWYSG-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880842 | |
Record name | (E)-5-dodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-16-8, 7206-28-2 | |
Record name | (E)-5-dodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-dodec-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-dodecene interact with palladium(II) in the context of nuclear fuel processing?
A1: [] Research indicates that this compound plays a significant role in the extraction of palladium(II) during the processing of spent nuclear fuel. Specifically, this compound, present as a degradation product in the organic phase (TBP diluted in TPH), interacts with palladium(II) ions in the aqueous nitric acid phase. This interaction leads to the formation of a ternary complex involving this compound, palladium(II), and tri-n-butylphosphate (TBP) molecules, along with nitrate ions. This complex facilitates the transfer of palladium(II) into the organic phase. Interestingly, a portion of the extracted palladium(II) then oxidizes this compound, converting it into a ketone, while itself being reduced to metallic palladium, which precipitates out as a black solid. This phenomenon contributes to the fouling observed in nuclear fuel processing equipment.
Q2: What is the significance of this compound's role in palladium precipitation in nuclear fuel processing?
A2: [] The formation of metallic palladium precipitates due to the interaction between this compound and palladium(II) poses a significant challenge in nuclear fuel reprocessing. These precipitates, along with other organic compounds like cyanides and carboxylates of palladium, contribute to the fouling of equipment. This fouling can hinder the efficiency and longevity of the PUREX process, highlighting the need to understand and mitigate the underlying chemical reactions. Further research on alternative solvents or strategies to minimize this compound formation could improve the sustainability of nuclear fuel reprocessing.
Q3: Besides its presence in nuclear fuel processing, is this compound found in other contexts?
A3: [] Yes, this compound is also identified as a constituent of the essential oil extracted from Eryngium foetidum L., commonly known as culantro. While not the most abundant component, its presence contributes to the complex aroma profile of the plant.
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